tert-Butyl 2,5-dimethyl-2-phenylpiperidine-1-carboxylate
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Overview
Description
1,1-Dimethylethyl 2,5-dimethyl-2-phenyl-1-piperidinecarboxylate is a complex organic compound with a unique structure that includes a piperidine ring substituted with phenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 2,5-dimethyl-2-phenyl-1-piperidinecarboxylate typically involves the reaction of 2,5-dimethyl-2-phenylpiperidine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 2,5-dimethyl-2-phenyl-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1,1-Dimethylethyl 2,5-dimethyl-2-phenyl-1-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 2,5-dimethyl-2-phenyl-1-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,5-bis(1,1-dimethylethyl): A compound with similar structural features but different functional groups.
2,2-Dimethyl-1-phenyl-1-propanol: Another compound with a similar backbone but different substituents.
Uniqueness
1,1-Dimethylethyl 2,5-dimethyl-2-phenyl-1-piperidinecarboxylate is unique due to its specific combination of a piperidine ring with phenyl and dimethyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C18H27NO2 |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
tert-butyl 2,5-dimethyl-2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO2/c1-14-11-12-18(5,15-9-7-6-8-10-15)19(13-14)16(20)21-17(2,3)4/h6-10,14H,11-13H2,1-5H3 |
InChI Key |
OTQYQKUGVHNNPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N(C1)C(=O)OC(C)(C)C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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